molecular formula C24H27NO4 B560198 L-693,403 Maleate CAS No. 207455-21-8

L-693,403 Maleate

Cat. No. B560198
M. Wt: 393.483
InChI Key: WAZQVIBRRAMDNX-BTJKTKAUSA-N
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Description

L-693,403 Maleate is a high affinity and selective σ ligand . It has excellent selectivity over the dopamine D2 receptor . It has potential for physiological disease research .


Molecular Structure Analysis

The molecular weight of L-693,403 Maleate is 393.48 . Its molecular formula is C24H27NO4 . The SMILES representation is O=C(O)/C=C\C(O)=O.C12=C(C3(CCN(CC4=CC=CC=C4)CC3)CC2)C=CC=C1 .

Scientific Research Applications

Effects in Hepatocytes

L-693,403 Maleate, a compound related to diethyl maleate, has been studied for its effects on protein synthesis in isolated hepatocytes. Diethyl maleate is known to deplete glutathione without affecting glycogen and protein synthesis, transport of amino acid, or monooxygenase activity in isolated adult rat hepatocytes (Goethals et al., 1983).

Optical Properties

Research on the optical properties of maleates, which include compounds like L-693,403 Maleate, has been conducted. For example, the photophysical properties of lanthanide maleates were studied, revealing insights into their potential applications in areas such as spectroscopy (Pawlak & Oczko, 2014).

Hydrophobic Amino Acid Salts

Studies on hydrophobic amino acid salts, like maleates of L-leucine, L-isoleucine, and L-norvaline, show that these compounds have layered noncentrosymmetric structures and exhibit second harmonic generation (SGH) effects, indicating their potential in nonlinear optical applications (Arkhipov et al., 2015).

Nonlinear Optical Studies

L-Histidinium Maleate (LHM) has been studied using Density Functional Theory (DFT) for its potential in nonlinear optical (NLO) applications. The study showed that LHM molecules have a high hyperpolarizability, indicating their potential as NLO materials (Dhanavel, Stephen, & Asirvatham, 2017).

Biosynthetic Pathways

Research has focused on extending the shikimate pathway for microbial production of maleate from glycerol in engineered Escherichia coli. This study highlights the potential of using biological methods for industrial production of maleate, a key component in various industries (Sheng et al., 2021).

Analysis of NLO Materials

The study of L-Phenylalanine maleate (LPM) as a nonlinear optical material using Density Functional Theory suggests that the molecule has a significant NLO response, showing promise for use in various optical applications (Niranjanaa, Madhavana, & Raja, 2016).

properties

IUPAC Name

1'-benzylspiro[1,2-dihydroindene-3,4'-piperidine];(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N.C4H4O4/c1-2-6-17(7-3-1)16-21-14-12-20(13-15-21)11-10-18-8-4-5-9-19(18)20;5-3(6)1-2-4(7)8/h1-9H,10-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZQVIBRRAMDNX-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)CC3=CC=CC=C3)C4=CC=CC=C41.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-693,403 Maleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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